3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene synthesis often involves reactions such as the Gewald Reaction and Paal-Knorr Thiophene Synthesis . Various methods have been developed, including metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophenes can undergo a variety of chemical reactions. For example, they can be arylated at the C2 position using a bis(alkoxo)palladium complex . They can also be synthesized from 1,3-diynes using elemental sulfur and NaOtBu .Scientific Research Applications
Photodynamic Therapy Potential
A study discusses the synthesis and characterization of new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds, including variations of benzenesulfonamide derivatives, show promising properties as photosensitizers for photodynamic therapy. Their high singlet oxygen quantum yield and good fluorescence properties make them candidates for cancer treatment using photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Selectivity
Research on chlorsulfuron, a compound sharing a similar benzenesulfonamide framework, explores its metabolism by plants, which is a key factor in the herbicide's selectivity for cereals. This study highlights the compound's degradation into inactive products by certain crops, demonstrating an application in agricultural chemistry where selectivity and safety are crucial (Sweetser, Schow, & Hutchison, 1982).
Synthesis of Novel Compounds
Research into the cascade synthesis of thiazoles from similar benzenesulfonamide derivatives presents a methodology for creating new chemical entities. This process involves the reaction of benzenesulfonamide with thiourea under specific conditions, leading to compounds with potential pharmacological activities (Rozentsveig et al., 2011).
Anti-HIV and Antifungal Activities
A study on new benzensulfonamides bearing the 1,3,4-oxadiazole moiety evaluated their anti-HIV and antifungal activities. The synthesis of these compounds showcases the benzenesulfonamide structure's versatility in creating potentially therapeutic agents (Zareef et al., 2007).
Carbonic Anhydrase Inhibition
Another application is seen in the development of sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, demonstrating potent inhibitory action against carbonic anhydrase isozymes. These inhibitors show potential for lowering intraocular pressure, indicating applications in ophthalmology (Casini et al., 2002).
Future Directions
properties
IUPAC Name |
3-chloro-4-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S3/c1-21-14-5-4-12(9-13(14)17)24(19,20)18-16(11-6-8-22-10-11)15-3-2-7-23-15/h2-10,16,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKYPIMACUIXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide |
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